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Compound of Interest

Compound Name: 4,4,4-Trifluorobutanenitrile

Cat. No.: B1296530 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4,4-
Trifluorobutanenitrile (CAS No. 690-95-9), a fluorinated organic compound of increasing

interest in pharmaceutical and agrochemical research. The inclusion of a trifluoromethyl group

significantly influences the molecule's properties, making a thorough understanding of its

spectroscopic characteristics essential for its identification, characterization, and application in

synthesis. This document presents a detailed analysis of its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed

experimental protocols.

Molecular Structure and Properties
4,4,4-Trifluorobutanenitrile possesses the following structure:

Molecular Formula: C₄H₄F₃N Molecular Weight: 123.08 g/mol IUPAC Name: 4,4,4-
trifluorobutanenitrile

The presence of the highly electronegative trifluoromethyl group and the nitrile functional group

dictates the unique spectroscopic features of this molecule.
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The following sections detail the NMR, IR, and MS data for 4,4,4-Trifluorobutanenitrile,

presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the

environment of the fluorine atoms within the molecule.

Table 1: ¹H NMR Spectroscopic Data of 4,4,4-Trifluorobutanenitrile

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

2.78 Triplet of Quartets (tq) 2H H-3

2.65 Triplet (t) 2H H-2

Table 2: ¹³C NMR Spectroscopic Data of 4,4,4-Trifluorobutanenitrile

Chemical Shift (δ) ppm Multiplicity Assignment

123.5 Quartet (q) C-4 (CF₃)

117.4 Singlet (s) C-1 (CN)

30.9 Quartet (q) C-3

12.8 Singlet (s) C-2

Table 3: ¹⁹F NMR Spectroscopic Data of 4,4,4-Trifluorobutanenitrile

Chemical Shift (δ) ppm Multiplicity Assignment

-66.5 Triplet (t) CF₃

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the

molecule.
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Table 4: IR Spectroscopic Data of 4,4,4-Trifluorobutanenitrile

Wavenumber (cm⁻¹) Intensity Assignment

2970 Medium C-H stretch (aliphatic)

2258 Strong C≡N stretch (nitrile)

1435 Medium C-H bend (scissoring)

1265 Strong C-F stretch

1155 Strong C-F stretch

850 Medium C-C stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The data presented is for electron ionization (EI) mass spectrometry.

Table 5: Mass Spectrometry Data of 4,4,4-Trifluorobutanenitrile

m/z Relative Intensity (%) Assignment

123 15 [M]⁺ (Molecular Ion)

104 5 [M-F]⁺

96 100 [M-HCN]⁺

69 40 [CF₃]⁺

54 85 [C₃H₂N]⁺

41 30 [C₂H₃N]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument parameters may need to be optimized for specific equipment.
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NMR Spectroscopy
Sample Preparation: A solution of 4,4,4-Trifluorobutanenitrile (5-10 mg) is prepared in a

deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. A small amount

of tetramethylsilane (TMS) or a suitable internal standard can be added for referencing the

¹H and ¹³C NMR spectra. For ¹⁹F NMR, an external or internal reference such as CFCl₃ or

another known fluorinated compound is used.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a

multinuclear probe is used.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-10 seconds.

Number of Scans: 128-1024 (or more, depending on concentration).

¹⁹F NMR Acquisition:

Pulse Program: Standard single-pulse sequence, often with proton decoupling.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 1-5 seconds.
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Number of Scans: 16-64.

Data Processing: The raw free induction decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the internal or external

standard.

Infrared (IR) Spectroscopy
Sample Preparation: A thin film of neat liquid 4,4,4-Trifluorobutanenitrile is prepared

between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent

(e.g., CCl₄) can be analyzed in a liquid cell.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

A background spectrum of the empty sample holder (or the solvent) is recorded and

subtracted from the sample spectrum.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared

spectrum. The spectrum is typically plotted as transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a gas

chromatography (GC-MS) system for separation and purification, or by direct infusion.

Instrumentation: A mass spectrometer with an electron ionization (EI) source is used.

Ionization:

Ionization Energy: 70 eV.
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition: The detector records the abundance of each ion, and a mass spectrum is

generated by plotting the relative intensity versus the m/z ratio.

Visualization of Spectroscopic Workflow
The general workflow for the spectroscopic analysis of a compound like 4,4,4-
Trifluorobutanenitrile can be visualized as follows:
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Caption: General workflow for spectroscopic analysis.

This guide provides foundational spectroscopic data and methodologies for 4,4,4-
Trifluorobutanenitrile. Researchers are encouraged to use this information as a reference for

compound identification, purity assessment, and as a basis for further structural and reactivity

studies. The provided protocols are general and may require optimization based on the specific

instrumentation and experimental conditions available.

To cite this document: BenchChem. [Spectroscopic Profile of 4,4,4-Trifluorobutanenitrile: An
In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1296530#spectroscopic-data-of-4-4-4-
trifluorobutanenitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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